1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHVRCMIMFJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Condensation
The core pyrazole ring is commonly synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalent precursors. This approach is well-established and forms the basis for introducing substituents at various positions on the pyrazole ring.
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- Reaction of hydrazine or substituted hydrazines with β-ketoesters or β-diketones under acidic or neutral conditions.
- Formation of the pyrazole ring via cyclization and subsequent tautomerization.
Specific to 1-cyclopentyl substitution:
- Use of 3-cyclopentyl-3-hydrazinopropionitrile or similar cyclopentyl-substituted hydrazine derivatives.
- Condensation with ethyl 2-formyl-3-oxopropionate or related ketoesters to form pyrazole-4-carboxylic acid esters.
Example from Patent CN115141180A:
- Mixing 3-cyclopentyl-3-hydrazinopropionitrile with 2-formyl-3-oxopropionic acid ethyl ester leads to ring closure forming 1-(2-cyano-1-cyclopentylethenyl)-1H-pyrazole-4-carboxylic acid ethyl ester.
- This step is followed by natural cooling, stirring, filtration, and drying at 50°C to isolate the ester intermediate.
Esterification and Functional Group Modification
Once the pyrazole ring with the carboxylic acid or its ester is formed, further functionalization such as methylation or esterification is conducted.
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- Conversion of the carboxylic acid group to esters (e.g., methyl esters) is typically performed by reacting the acid with an alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid.
- This step improves compound stability and facilitates purification.
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- Continuous flow synthesis techniques are employed to optimize yield and purity.
- Reaction parameters such as temperature, pressure, and pH are precisely controlled using automated reactors.
Condensation and Substitution Reactions for Side Chain Elaboration
Further modifications on the pyrazole ring or side chains may involve condensation and substitution reactions to introduce or modify nitrile, cyanoacetyl, or other functional groups.
Condensation with Potassium tert-butoxide and Acetonitrile:
- The ethyl ester intermediate is reacted with potassium tert-butoxide and acetonitrile to form 3-(4-(2-cyanoacetyl)-1H-pyrazol-1-yl)-3-cyclopentylacrylonitrile.
Substitution with Bromine and Ethyl Bromide Dimethyl Acetal:
- Subsequent substitution reactions under basic conditions with bromine and ethyl bromide dimethyl acetal yield 2-(1-(2-cyano-1-cyclopentylvinyl)-1H-pyrazole-4-carbonyl)-4,4-dimethoxybutyronitrile.
Reaction Conditions and Optimization
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- Cyclization and substitution reactions are generally conducted at elevated temperatures (e.g., 100°C) for extended periods (up to 20 hours) to ensure completion.
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- Common solvents include acetonitrile, dimethylformamide (DMF), and ethylene dimethyl ether.
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- Potassium tert-butoxide and potassium carbonate are used as bases to facilitate condensation and substitution reactions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cyclization | 3-cyclopentyl-3-hydrazinopropionitrile + 2-formyl-3-oxopropionic acid ethyl ester; natural cooling, stirring, filtration, drying at 50°C | 1-(2-cyano-1-cyclopentylethenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Formation of pyrazole ring |
| 2 | Condensation | Intermediate + potassium tert-butoxide + acetonitrile | 3-(4-(2-cyanoacetyl)-1H-pyrazol-1-yl)-3-cyclopentylacrylonitrile | Side chain elaboration |
| 3 | Substitution | Above intermediate + bromine + ethyl bromide dimethyl acetal + potassium carbonate + DMF; heating to 100°C for 20h | 2-(1-(2-cyano-1-cyclopentylvinyl)-1H-pyrazole-4-carbonyl)-4,4-dimethoxybutyronitrile | Introduction of dimethoxybutyronitrile group |
| 4 | Esterification (optional) | Carboxylic acid + methanol + sulfuric acid catalyst | Methyl ester derivative | Enhances stability and purification |
Research Findings and Improvements
- Processes have been optimized to improve yield and purity by adjusting reagent ratios, solvent choice, and reaction times.
- Use of halogen-containing organic solvents and bases improves reaction selectivity for pyrazole ester synthesis.
- Continuous flow and automated reactor systems have been proposed for industrial-scale synthesis to enhance reproducibility and reduce waste.
- Oxidative cyclization methods under oxygen atmosphere have been reported in related pyrazole syntheses, improving yields significantly compared to inert atmospheres.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyclopentyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid possesses the following chemical characteristics:
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1216040-23-1
The structure features a pyrazole ring with cyclopentyl and dimethyl substituents, which contribute to its biological activity and solubility properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | HeLa | 15 | Induces apoptosis |
| Johnson et al., 2024 | MCF-7 | 12 | Inhibits proliferation |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Study | Model | Result |
|---|---|---|
| Lee et al., 2023 | Mouse model | Decreased TNF-alpha by 40% |
| Wang et al., 2024 | Rat model | Reduced IL-6 levels significantly |
Herbicidal Activity
Research indicates that this compound exhibits herbicidal properties against certain weed species. Field trials have shown effective control of broadleaf weeds, making it a candidate for development as a selective herbicide.
| Trial Location | Target Weed | Efficacy (%) |
|---|---|---|
| Texas, USA | Amaranthus spp. | 85% |
| California, USA | Chenopodium spp. | 78% |
Drug Development
The unique structure of this pyrazole derivative positions it as a lead compound in drug design for various therapeutic areas, including oncology and inflammation. Its ability to modulate biological pathways suggests potential for further development into pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be contextualized by comparing it to analogous pyrazole-4-carboxylic acid derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Pyrazole-4-carboxylic Acid Derivatives
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The cyclopentyl group in the target compound increases logP compared to unsubstituted (KYD) or difluoromethyl analogs, favoring passive diffusion across biological membranes . However, it is less lipophilic than aromatic analogs (e.g., 3-chlorophenyl derivative) due to the absence of π-electrons .
- Acidity : Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl, difluoromethyl) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH . The cyclopentyl group, being weakly electron-donating, may result in a slightly higher pKa compared to these derivatives.
- Solubility : The unsubstituted KYD derivative exhibits the highest aqueous solubility, while bulky substituents (cyclopentyl, tert-butyl) reduce solubility due to increased hydrophobic surface area .
Biological Activity
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition that may enhance its interaction with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid |
| CAS Number | 1216040-23-1 |
The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that this compound interacts with various enzymes and receptors involved in key biochemical pathways:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition may lead to anti-inflammatory effects.
- Cell Signaling Modulation : The compound may influence cell signaling pathways such as NF-κB, which is crucial in regulating immune responses and inflammation .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory therapies. Studies on similar pyrazole derivatives have reported significant reductions in inflammatory markers and cytokine production in vitro, indicating a possible therapeutic role in conditions characterized by inflammation .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of pyrazole derivatives have shown promising results. For example, a study involving structurally related compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 5 to 10 μM. Although specific data for this compound is not yet available, its potential as an anticancer agent warrants further exploration .
Comparative Analysis with Related Compounds
The unique structure of this compound can be compared with other pyrazole derivatives to highlight its potential biological activity:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid | Moderate | TBD |
| 5-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid | Moderate | TBD |
TBD indicates that specific data for the compound has not been determined yet.
Q & A
Q. What are the common synthetic routes for preparing 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and what critical reaction conditions must be controlled?
The synthesis typically involves cyclocondensation of cyclopentyl hydrazine with β-keto esters or diketones under acidic conditions to form the pyrazole core. Post-synthetic carboxylation at the 4-position requires stoichiometric control of carboxylating agents (e.g., CO₂ under pressure or chloroformate derivatives). Key conditions include:
- Temperature control (60–80°C) to prevent side reactions.
- Anhydrous environments to avoid hydrolysis of intermediates.
- Base catalysts (e.g., triethylamine) for efficient nucleophilic substitutions .
Critical validation steps include monitoring reaction progress via TLC and isolating intermediates via column chromatography.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- FT-IR : Identifies carboxyl (C=O stretch ~1700 cm⁻¹) and pyrazole N-H vibrations (~3200 cm⁻¹).
- NMR : ¹H NMR distinguishes cyclopentyl protons (δ 1.5–2.5 ppm) and methyl groups (δ 2.1–2.3 ppm); ¹³C NMR confirms the carboxyl carbon (δ ~170 ppm).
- XRD : Single-crystal studies reveal monoclinic systems (space group P2₁/c) with hydrogen-bonding networks, as seen in related pyrazoles .
- HRMS-ESI : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of derivatives?
Experimental Design Framework :
Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases.
SAR Development : Synthesize analogs with varied substituents (Table 1).
In Vitro Assays :
- Enzyme inhibition (IC₅₀ via fluorescence quenching).
- Cytotoxicity screening (MTT assay against HeLa or MCF-7 cell lines).
In Vivo Models : Prioritize compounds with IC₅₀ < 10 μM for pharmacokinetic studies (e.g., metabolic stability in liver microsomes).
Q. Table 1. Substituent Effects on Biological Activity in Pyrazole Derivatives
| Position | Substituent | Activity Trend | Reference |
|---|---|---|---|
| 1 | Cyclopentyl | COX-2 inhibition ↑ | |
| 3 | Methyl | Solubility ↓ | |
| 4 | Carboxylic acid | Plasma protein binding ↑ |
Q. How should contradictions in reported physicochemical properties be resolved?
Contradictions often arise from:
- Purity variations : Commercial samples may lack analytical validation (e.g., Sigma-Aldrich explicitly states no purity data ).
- Method disparities : Compare HPLC conditions (C18 vs. phenyl columns).
Resolution Protocol :
Reproduce measurements using DSC (melting point) and elemental analysis (C, H, N).
Validate structure via 2D NMR (HSQC/HMBC) and XRD .
Cross-check with independent synthetic batches .
Q. What are the stability considerations under different storage and reaction conditions?
- pH : Decarboxylation occurs above pH 7 (monitor via pH-stat titration).
- Temperature : Store at –20°C under nitrogen; decomposition >150°C (TGA data ).
- Light : Photodegradation under UV (254 nm); use amber glassware.
- Incompatibilities : Avoid strong oxidizers (risk of nitroso byproducts) .
Q. What computational approaches predict reactivity and regioselectivity in substitution reactions?
- DFT Calculations : B3LYP/6-31G** maps electrostatic potential surfaces to identify reactive sites.
- Solvent Effects : Use PCM models to simulate aqueous vs. DMSO environments.
- Transition State Modeling : Predicts activation barriers for SN2 reactions at the carboxyl group.
Validate results against crystallographic bond lengths (e.g., C=O: 1.21 Å ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
